molecular formula C11H23NO3 B12942606 tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

Cat. No.: B12942606
M. Wt: 217.31 g/mol
InChI Key: CBKJDZORBWJUEV-SECBINFHSA-N
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Description

tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods: Industrial production of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Used in the study of enzyme mechanisms and protein modifications.

Medicine:

  • Potential applications in drug development and delivery systems.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected amines
  • Carbamic acid derivatives

Uniqueness: tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate is unique due to its specific structure, which provides stability and selectivity in reactions. Its ability to act as a protecting group for amines without interfering with other functional groups makes it highly valuable in organic synthesis .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1

InChI Key

CBKJDZORBWJUEV-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)CO

Origin of Product

United States

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